molecular formula C20H16ClFN2O2 B2917906 N-(3-chloro-4-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-32-5

N-(3-chloro-4-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2917906
CAS RN: 946245-32-5
M. Wt: 370.81
InChI Key: IHYHDATXQAKGMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.81. The purity is usually 95%.
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Scientific Research Applications

Discovery and Development of Kinase Inhibitors

Compounds structurally similar to the one of interest have been explored for their potential as selective inhibitors of the Met kinase superfamily. These inhibitors demonstrate significant potential for therapeutic applications in treating cancers that are dependent on Met kinase for tumor growth and metastasis. The research highlighted the synthesis and characterization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showing promising in vivo efficacy and favorable pharmacokinetic profiles, making them candidates for clinical trials (Schroeder et al., 2009).

Advancements in Polymer Science

Research into diphenylfluorene-based aromatic polyamides, which share structural motifs with the compound , has shown that these materials possess remarkable solubility in organic solvents, excellent thermal stability, and the ability to form transparent, flexible films. These properties are valuable for various industrial applications, including electronics and coatings (Hsiao, Yang, & Lin, 1999).

Antibacterial and Antimicrobial Studies

Carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing significant activity against various bacterial strains. This line of research is crucial for the development of new antibacterial agents, especially in the context of increasing antibiotic resistance. Studies include the synthesis and evaluation of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives for their antimicrobial properties (Ahsan et al., 2016).

HIV Integrase Inhibitors

The development of HIV integrase inhibitors has been an area of intense research due to the critical role of integrase in the HIV replication cycle. Compounds similar to the target molecule have been investigated for their potential to inhibit HIV integrase, representing a novel approach to antiretroviral therapy. One study detailed the use of 19F-NMR spectroscopy to investigate the metabolism and disposition of potent HIV integrase inhibitors, highlighting the compound's potential as a clinically useful antiviral agent (Monteagudo et al., 2007).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-7-8-16(11-18(13)21)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-15(22)10-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHDATXQAKGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.